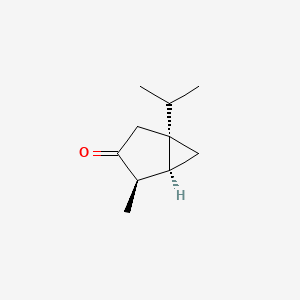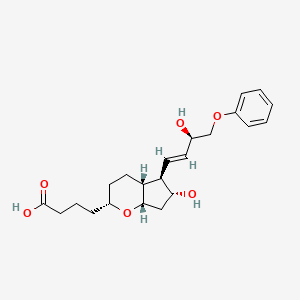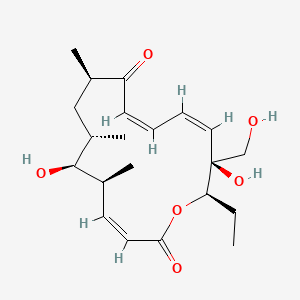
(-)-beta-Thujone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-beta-thujone is a beta-thujone. It is an enantiomer of a (+)-beta-thujone.
(-)-beta-Thujone, also known as L-isothujone, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Thus, (-)-beta-thujone is considered to be an isoprenoid lipid molecule (-)-beta-Thujone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (-)-beta-thujone is primarily located in the cytoplasm and membrane (predicted from logP).
Applications De Recherche Scientifique
Aphid Behavioral Modification : (-)-beta-Thujone and its derivatives, like lactam, oxime, and lactone, have been found to modify the probing behavior of the peach potato aphid, Myzus persicae. These compounds change aphid behavior, reducing their settling and affecting the phloem-feeding phase. The most effective was the lactam modification of (-)-beta-Thujone, which showed durable deterrent effects, suggesting potential use in pest management strategies (Wróblewska-Kurdyk et al., 2019).
Cancer Research : (-)-beta-Thujone has shown promising results in cancer research. In human placental choriocarcinoma cells, it induced apoptosis through a caspase-dependent intrinsic apoptotic pathway and caused mitochondrial depolarization, calcium overload, and metabolic alterations. This suggests its potential as a novel, natural pharmacological compound for treating choriocarcinoma (Lee, Park, Lim, & Song, 2020). Additionally, α,β‐thujone has demonstrated therapeutic potential in human ovarian cancer, affecting multiple intracellular stress-associated metabolic reprogramming and apoptotic pathways (Lee, Park, Lim, & Song, 2020).
Antibacterial Activity : The essential oil of Artemisia adamsii, which contains (-)-beta-Thujone, showed antibacterial activity against human pathogenic bacteria like Staphylococcus aureus. This suggests its potential use in developing antibacterial agents (Horváth, Ács, & Kocsis, 2013).
Metabolic Effects : (-)-beta-Thujone has been studied for its metabolic effects. It was found to improve glucose homeostasis in streptozotocin-induced diabetic rats through activation of the Akt/GSK-3β signaling pathway, suggesting potential benefits in managing diabetes (Alkhateeb, 2015). Furthermore, it has been shown to rescue palmitate-induced insulin resistance in skeletal muscle, indicating its potential use in treating insulin resistance (Alkhateeb & Bonen, 2010).
Immunomodulatory Effects : Thujone has been found to enhance the proliferation and killing ability of CD3AK cells, which are immune cells involved in cancer cell destruction. This suggests its potential application in immunotherapy (Zhou et al., 2016).
Propriétés
Numéro CAS |
33766-30-2 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1R,4R,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8+,10-/m1/s1 |
Clé InChI |
USMNOWBWPHYOEA-KHQFGBGNSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@@]2(CC1=O)C(C)C |
SMILES |
CC1C2CC2(CC1=O)C(C)C |
SMILES canonique |
CC1C2CC2(CC1=O)C(C)C |
Autres numéros CAS |
33766-30-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine](/img/structure/B1237017.png)

![6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1237019.png)


![2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1237023.png)


![methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate](/img/structure/B1237030.png)